(3-Chlorophenyl)(2-fluorophenyl)methanamine
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Overview
Description
(3-Chlorophenyl)(2-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7ClFNThis compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzylamine structure, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The exact biochemical pathways affected by “(3-Chlorophenyl)(2-fluorophenyl)methanamine” are unknown. Indole derivatives, which have a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, some compounds are more effective in an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-fluorophenyl)methanamine typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the aldehyde group to an amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
(3-Chlorophenyl)(2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-fluorophenyl)(phenyl)methanamine: Similar structure with an additional phenyl group.
(2-Chloro-3-fluorophenyl)methanamine: Similar structure with different positioning of chlorine and fluorine atoms.
Uniqueness
(3-Chlorophenyl)(2-fluorophenyl)methanamine is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
(3-chlorophenyl)-(2-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCIVDZEUGJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225577-91-2 |
Source
|
Record name | (3-chlorophenyl)(2-fluorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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